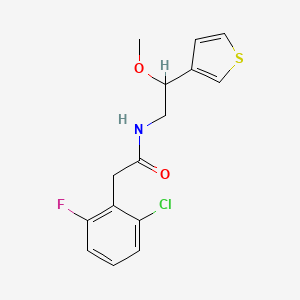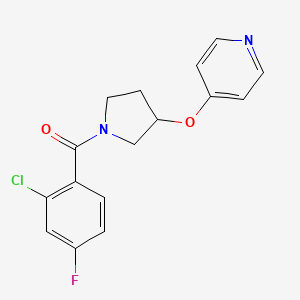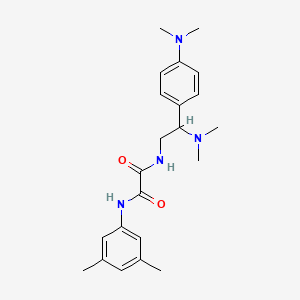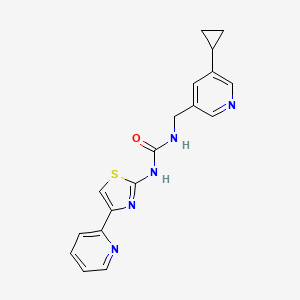
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
Conformational Studies and Binding Interactions
- Intramolecular Hydrogen Bonding and Cytosine Complexation: Research on pyrid-2-yl ureas, which include compounds structurally related to 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, has revealed insights into conformational isomerism and their binding interactions with cytosine. Studies have shown preferences for certain conformations due to electronic effects of substituents, impacting binding constants in interactions with cytosine (Chien et al., 2004).
Synthetic Transformations
- Novel Ring Closures in Pyridiniums: Investigations into transformations of pyridiniums derived from amino alcohols and diamines, which are structurally related to the given compound, have led to the discovery of novel ring closure reactions. These reactions are significant for synthesizing diverse heterocyclic structures, including ureas and thioureas (Katritzky et al., 1981).
Synthesis and Structural Analysis
- Synthesis of Thiadiazol-2-yl Urea Derivatives: A study focused on synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, similar in structure to the queried compound. This research provides valuable methods for producing a variety of urea derivatives, beneficial for various scientific applications (Li & Chen, 2008).
Chemical Properties and Interactions
- Hydrogen-Bonding and Unfolding in Heterocyclic Ureas: The study of heterocyclic ureas, including molecules similar to 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, shows their ability to unfold and form multiply hydrogen-bonded complexes. This property is essential for understanding their behavior in various chemical environments (Corbin et al., 2001).
Biosynthesis and Biological Applications
- Thiazole Biosynthesis Enzyme Structures: Research on the structure of thiazole biosynthetic enzymes, which interact with compounds like the one , provides insights into thiazole biosynthesis in eukaryotes. This is significant for understanding the biological roles of such compounds (Godoi et al., 2006).
Antioxidant Potential
- Antioxidant Activity of Heterocyclic Compounds: A study exploring novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, similar to the target compound, evaluated their antioxidant potential. Such insights are crucial for potential therapeutic applications of these compounds (Kaddouri et al., 2020).
Pharmacophoric Exploration
- Identification of Novel Antitubercular Agents: Research into the pharmacophore of thiazolopyridine ureas, related to the queried compound, led to the discovery of a new scaffold with antitubercular activity. This study is crucial for the development of new drugs targeting tuberculosis (Kale et al., 2013).
Propriétés
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-17(21-9-12-7-14(10-19-8-12)13-4-5-13)23-18-22-16(11-25-18)15-3-1-2-6-20-15/h1-3,6-8,10-11,13H,4-5,9H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHRTVYPDNWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

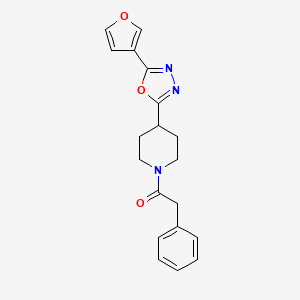
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)

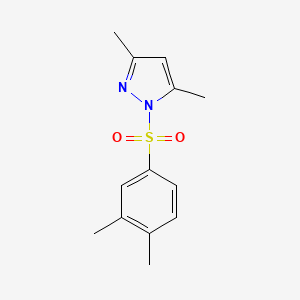

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)

